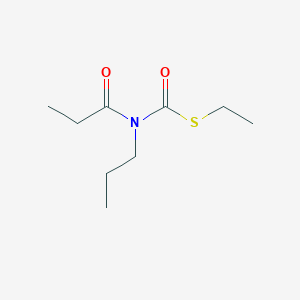![molecular formula C14H15ClO4 B14264115 Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate CAS No. 164527-51-9](/img/structure/B14264115.png)
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is a derivative of propanedioic acid and features a chlorophenyl group attached to a prop-2-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)prop-2-enoic acid
Reduction: Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanediol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate
- Dimethyl 3-(4-chlorophenyl)-2-propenylmalonate
- Propanedioic acid, [(2E)-3-(4-chlorophenyl)-2-propenyl]-,dimethyl ester
Uniqueness
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is unique due to its specific structural features, such as the presence of a chlorophenyl group and the prop-2-en-1-yl chain
Propiedades
Número CAS |
164527-51-9 |
|---|---|
Fórmula molecular |
C14H15ClO4 |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C14H15ClO4/c1-18-13(16)12(14(17)19-2)5-3-4-10-6-8-11(15)9-7-10/h3-4,6-9,12H,5H2,1-2H3 |
Clave InChI |
ABARYEIIAAJSGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC=CC1=CC=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



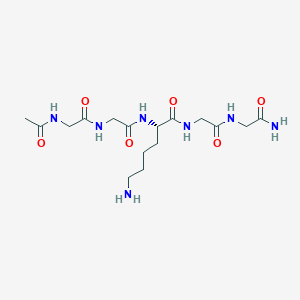

![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
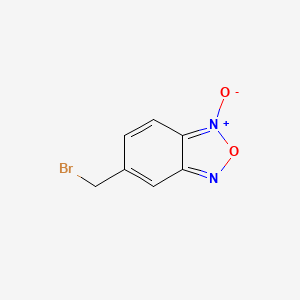
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
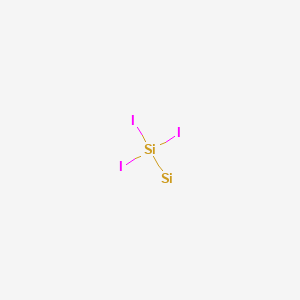
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)



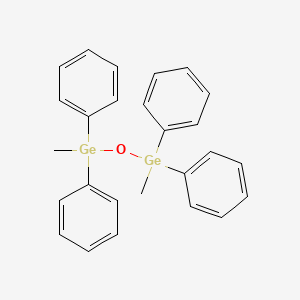
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
